6-[2-(4-bromophenyl)-2-oxoethyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
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Overview
Description
This compound belongs to the class of heterocyclic molecules and features a complex fused ring system. Let’s break down its structure:
- The core structure consists of a benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
- Attached to this core, we have a 4-bromophenyl group and a 2-oxoethyl moiety.
- The compound is further substituted with a methyl group at position 9.
Preparation Methods
The synthesis of this compound involves alkylation reactions. Here are the key synthetic routes:
Alkylation with 2-Bromo-1-(4-bromophenyl)ethan-1-one:
Alternative Reaction with 4-Trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds:
Remember, this compound’s multifaceted nature offers exciting avenues for scientific exploration!
Properties
Molecular Formula |
C20H17BrN4O2S |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
8-[2-(4-bromophenyl)-2-oxoethyl]-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one |
InChI |
InChI=1S/C20H17BrN4O2S/c1-11-2-7-14-16(8-11)28-19-17(14)18-22-10-23-25(18)20(27)24(19)9-15(26)12-3-5-13(21)6-4-12/h3-6,10-11H,2,7-9H2,1H3 |
InChI Key |
YIKOWQIWYFWTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC=NN4C(=O)N3CC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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